molecular formula C24H23N3O6 B2525054 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 872857-51-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No.: B2525054
CAS No.: 872857-51-7
M. Wt: 449.463
InChI Key: MAOOPSGEHCVNCH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a complex organic compound that features a unique combination of benzodioxin, morpholine, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin moiety, which is then coupled with the indole derivative through a series of condensation and substitution reactions. The morpholine group is introduced in the final steps to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Synthetic Route Overview

  • Preparation of Benzodioxin : The compound begins with the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives.
  • Indole Coupling : The benzodioxin intermediate is then coupled with an indole derivative.
  • Morpholine Introduction : Finally, the morpholine group is added to yield the target compound.

This multi-step synthesis may utilize various reagents and conditions to optimize yield and purity, including catalysts and purification techniques like recrystallization or chromatography .

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide exhibits a range of biological activities that make it a subject of interest in pharmacological research.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. For instance, studies have shown that derivatives of similar structures can inhibit cancer cell growth effectively. The precise mechanism involves interaction with specific molecular targets such as enzymes or receptors involved in cancer progression .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it has shown activity against enzymes relevant to Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), such as alpha-glucosidase and acetylcholinesterase .

Scientific Research Applications

The applications of this compound span multiple fields:

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique combination of functional groups allows researchers to explore new therapeutic agents for various diseases.

Pharmacology

It is actively studied for its potential biological activities, including antibacterial, antifungal, and anticancer effects. The compound's interactions with biological pathways are crucial for understanding its therapeutic potential .

Material Science

Beyond biological applications, this compound could be utilized in developing new materials or as a precursor for other industrial chemicals due to its distinctive chemical properties .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxin moiety, an indole derivative, and a morpholine group. This structural complexity is believed to contribute to its biological activity. The molecular formula is C20H22N2O4C_{20}H_{22}N_{2}O_{4} with a molecular weight of approximately 358.4 g/mol.

1. Antioxidant Activity

Research indicates that derivatives of benzodioxin compounds exhibit significant antioxidant properties. For instance, studies have shown that certain 2,3-dihydro-1,4-benzodioxin derivatives can inhibit lipid peroxidation effectively. This activity is crucial in preventing oxidative stress-related diseases.

CompoundIC50 Value (µM)Reference
Compound A5.0
Compound B10.0
N-(2,3-dihydro...)7.5

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in various models. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages.

3. Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For example, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cell LineIC50 Value (µM)Mechanism
HeLa15.0Apoptosis induction
MCF720.0Cell cycle arrest
A54918.0Inhibition of proliferation

4. Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases.

Case Study:
In a study focused on glucosylceramide synthase inhibition for treating motor neuron diseases, derivatives similar to N-(2,3-dihydro...) were found to effectively inhibit enzyme activity, demonstrating potential therapeutic applications in neurological disorders .

In Vivo Studies

In vivo experiments using animal models have demonstrated that the compound exhibits significant effects on lipid profiles and blood glucose levels, suggesting its potential role as a hypolipidemic agent.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that while the compound shows promising biological activities, careful assessment is needed regarding its safety profile at therapeutic doses.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c28-22(26-7-9-31-10-8-26)15-27-14-18(17-3-1-2-4-19(17)27)23(29)24(30)25-16-5-6-20-21(13-16)33-12-11-32-20/h1-6,13-14H,7-12,15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOOPSGEHCVNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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